methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
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Overview
Description
Methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that features a piperidine ring, a benzo[b][1,4]thiazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[b][1,4]thiazine ring, followed by the introduction of the piperidine moiety and the benzoate ester group. Key steps may include cyclization reactions, nucleophilic substitutions, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine and benzo[b][1,4]thiazine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and benzo[b][1,4]thiazine derivatives, such as:
- 4-methylpiperidine
- Benzo[b][1,4]thiazine-4-one
- Methyl benzoate
Uniqueness
What sets methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 3-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16-10-12-24(13-11-16)22(26)21-15-25(18-7-5-6-17(14-18)23(27)30-2)19-8-3-4-9-20(19)31(21,28)29/h3-9,14-16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNFNZRGYYIMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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